7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile
Description
Properties
IUPAC Name |
7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-12(2)4-9(14)8-3-7(6-13)11(15)16-10(8)5-12/h3H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPNGXAMMWVHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)O2)C#N)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Knoevenagel Condensation : The enolic form of dimedone undergoes nucleophilic attack on the electrophilic carbon of malononitrile, forming a β-enaminonitrile intermediate.
- Cyclization : Intramolecular cyclization via nucleophilic attack of the enamine nitrogen on the adjacent carbonyl group generates the chromene ring.
- Tautomerization : Final tautomerization yields the thermodynamically stable 2H-chromene derivative.
Optimization Data
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 75 |
| Catalyst | None | - |
| Temperature (°C) | 25 | - |
| Time (h) | 27 | - |
This method achieves a yield of 75% under ambient conditions, outperforming traditional approaches requiring elevated temperatures or acidic catalysts.
Organocatalyzed Enantioselective Synthesis
While the target compound lacks stereocenters, enantioselective methods using cinchona alkaloid-derived thiourea catalysts (e.g., 4a in Table 2) have been explored for analogous chromene systems. These conditions may inform chiral derivatization strategies.
Catalytic Screening
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Thiourea 4a | Toluene | 28 | 64 | 63 |
| DABCO | Ethanol | 30 | 61 | - |
Cinchona alkaloid catalysts induce moderate enantioselectivity (up to 63% ee) in related chromene syntheses, though their utility for the achiral target compound remains exploratory.
Solvent and Base Screening for Cyclization
Solvent polarity and base strength critically influence reaction efficiency. Polar aprotic solvents like THF and toluene enhance cyclization rates, while ethanol balances environmental and economic factors.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 75 |
| Toluene | 2.4 | 64 |
| THF | 7.6 | 74 |
| CH₂Cl₂ | 8.9 | 71 |
Bases such as DABCO and DBU accelerate enolate formation but are unnecessary in catalyst-free protocols.
Comparative Analysis of Synthetic Routes
Method Efficiency
| Method | Advantages | Limitations |
|---|---|---|
| Catalyst-Free MCR | High yield (75%), green conditions | Limited substrate scope |
| Organocatalyzed MCR | Enantioselectivity | Lower yield (64%), costly catalysts |
| Base-Promoted Cyclization | Rapid kinetics | Requires purification |
Structural Characterization and Spectral Data
The synthesized compound was authenticated via:
- FT-IR : Peaks at 2220 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (C=O stretch).
- ¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 6H, 7-CH₃), 2.70–3.10 (m, 4H, cyclohexane protons), 6.40 (s, 1H, chromene H-4).
- LC-MS : m/z 245 [M+H]⁺.
Industrial and Pharmacological Relevance
This compound serves as a precursor for antimalarial and anticancer agents. Its electron-deficient chromene core facilitates π-stacking interactions with biological targets.
Chemical Reactions Analysis
7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential therapeutic properties. In materials science, it is used to develop new materials with unique properties. In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Additionally, it has applications in the detection of explosives, such as picric acid, due to its high selectivity and sensitivity .
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the detection of picric acid, the compound forms a complex with the explosive through non-covalent interactions, such as hydrogen bonding. This interaction can be studied using techniques like UV-Vis and fluorescence spectroscopy .
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to the chromene-carbonitrile family, which shares a common bicyclic framework. Key structural variations among analogs include substituent patterns, spiro junctions, and additional functional groups.
Structural Implications :
Physicochemical Properties
Key Observations :
Spectral Data Comparison
Infrared Spectroscopy (IR) :
Biological Activity
7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 264.28 g/mol. The compound features a chromene core structure that is known for its versatility in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds within the chromene family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. Notably:
- Gram-positive bacteria : The compound exhibits bactericidal effects with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition : It has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .
| Bacterial Strain | MIC (μM) | MBIC (μg/mL) | MBEC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 | 124.432 - 248.863 |
| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 | 124.432 - 248.863 |
2. Anticancer Properties
Chromene derivatives have been extensively studied for their anticancer potential:
- Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression at the G2/M phase .
- Case Studies : Research has demonstrated that specific analogs can significantly reduce cell invasion and migration in cancer models .
3. Antioxidant Activity
The antioxidant properties of chromenes are also noteworthy:
- These compounds can scavenge free radicals and reduce oxidative stress in biological systems . This activity is crucial for preventing cellular damage associated with various diseases.
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives is closely linked to their structural features:
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile?
- Methodology : The compound is typically synthesized via multicomponent reactions (MCRs). For example, condensation of cyclic ketones (e.g., dimedone) with malononitrile and aldehydes in ethanol under reflux with triethylamine as a catalyst yields the product. Solvent choice (e.g., ethanol vs. PEG-400) and catalyst type (e.g., triethylamine vs. organocatalysts) significantly influence reaction efficiency and purity .
- Key Data : Reaction times range from 3–6 hours, with yields averaging 70–85%. Characterization via NMR and IR confirms the presence of cyano (2200–2250 cm) and carbonyl (1650–1750 cm) groups .
Q. How is the crystal structure of this compound validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the structure of 2-amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (a derivative) was resolved using SHELX software, with refinement parameters and . Hydrogen bonding and puckering parameters are analyzed using Cremer-Pople coordinates to confirm ring conformations .
- Validation Tools : CIF files are cross-validated using checkCIF/PLATON to detect symmetry errors or displacement issues .
Q. What spectroscopic techniques distinguish this compound from its derivatives?
- Methodology :
- NMR : The sp-hybridized C-4 proton (δ 4.3–4.6 ppm) and geminal dimethyl groups (δ 1.0–1.1 ppm) are diagnostic.
- IR : Absence of NH stretches (~3300 cm) differentiates the parent compound from amino-substituted derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in multicomponent reactions?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, nucleophilic attack at the carbonyl carbon (C-5) by malononitrile has a calculated activation energy of ~25 kcal/mol, aligning with experimental kinetic data .
- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualizing electron density maps.
Q. What strategies resolve contradictions in crystallographic data for derivatives?
- Case Study : Discrepancies in puckering amplitudes (e.g., Å for the tetrahydrochromene ring) arise from solvent polarity during crystallization. Polar solvents (DMSO) stabilize chair-like conformations, while apolar solvents (toluene) favor boat forms. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π–π stacking) .
Q. How can this compound be functionalized for fluorescent probe applications?
- Design Strategy : Introduce electron-donating groups (e.g., –OH, –NH) at C-7 or C-8 to enhance fluorescence quantum yield. For example, 7-hydroxyl-4-(methylthio) derivatives exhibit λ = 450–470 nm (blue emission) with Stokes shifts >100 nm, suitable for nucleolus imaging in live cells .
- Validation : Fluorescence lifetime imaging microscopy (FLIM) and confocal microscopy confirm intracellular localization and photostability .
Q. What are the challenges in scaling up synthetic protocols while maintaining enantiopurity?
- Key Issues : Racemization at C-4 occurs during prolonged reflux. Solutions include:
- Using chiral auxiliaries (e.g., (R)-BINOL) to stabilize intermediates.
- Microfluidic reactors to reduce reaction time and thermal degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
